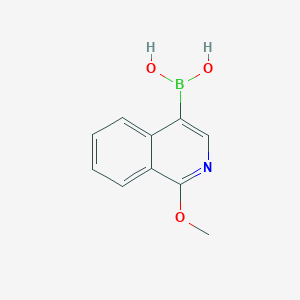

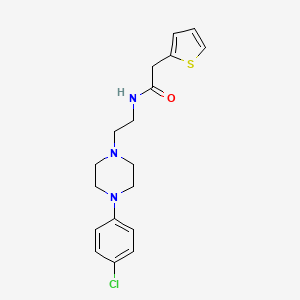

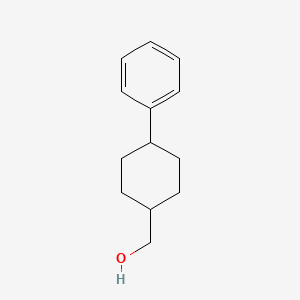

![molecular formula C18H19N5O3S B2491355 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 880804-13-7](/img/structure/B2491355.png)

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The interest in 1,2,4-triazole derivatives, including compounds with structures similar to the one , stems from their diverse pharmacological activities and applications in material science. These compounds are known for their anti-inflammatory, analgesic, antibacterial, antifungal, and antitubercular properties, among others, making them valuable in both pharmaceutical and chemical research (MahyavanshiJyotindra et al., 2011).

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the condensation of appropriate thiol and chloroacetamide precursors in the presence of anhydrous potassium carbonate. These reactions are facilitated by various catalysts and solvents, depending on the specific functional groups and desired outcomes. The structure of the synthesized compounds is usually confirmed through spectroscopic methods like H1NMR, MASS, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the triazole ring, a versatile scaffold that supports a variety of substitutions at different positions. This structural versatility enables the tailoring of the compound's physicochemical and biological properties. Advanced techniques such as X-ray diffraction are employed to elucidate the precise molecular geometry, providing insights into the compound's potential interactions and reactivity (Subasri et al., 2016).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, leading to the formation of a wide range of compounds with diverse biological activities. These reactions are crucial for the development of new pharmaceutical agents with enhanced efficacy and reduced toxicity (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are determined through various analytical methods. These properties are influenced by the compound's molecular structure and are critical for assessing its suitability for pharmaceutical applications (MahyavanshiJyotindra et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are closely related to the compound's structure. The presence of the 1,2,4-triazole ring and various substituents contributes to the compound's ability to interact with enzymes, receptors, and other molecular targets, influencing its biological activity and therapeutic potential (MahyavanshiJyotindra et al., 2011).

Mechanism of Action

Target of Action

It is known that the compound has been designed using the pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules with anticancer properties . This suggests that the compound may target proteins or enzymes involved in cancer progression.

Result of Action

The compound has been studied in vitro for its anticancer activity in a “60 lines screening” (nci dtp protocol) . This suggests that the compound may have effects on cancer cell viability, proliferation, and possibly apoptosis.

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that it has potential as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-25-13-9-7-12(8-10-13)17-21-22-18(23(17)19)27-11-16(24)20-14-5-3-4-6-15(14)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTZLZSAIKQUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

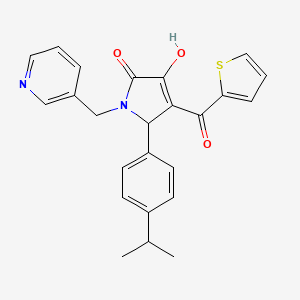

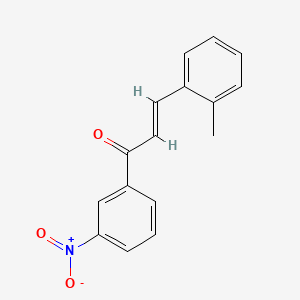

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)

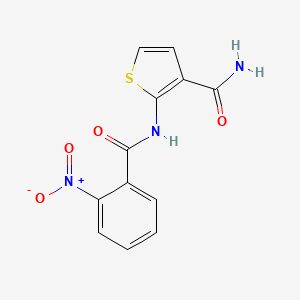

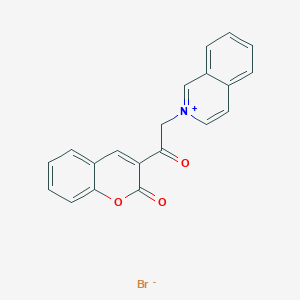

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)

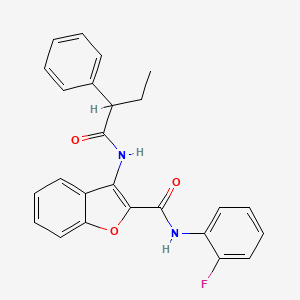

![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)

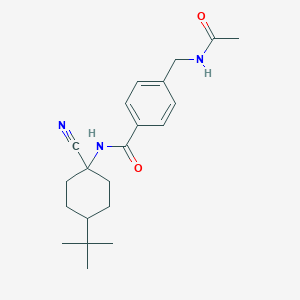

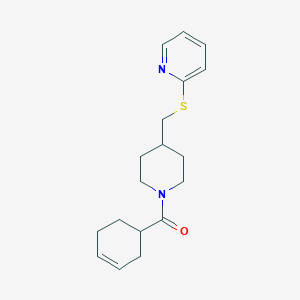

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)